N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-iodophenyl)thiourea
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Overview
Description
N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-iodophenyl)thiourea is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, an iodophenyl group, a carbamothioyl group, and a methylsulfanyl group attached to a benzamide core. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-iodophenyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form 2-chlorobenzoyl isothiocyanate. This intermediate is then reacted with 4-iodoaniline to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-iodophenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur and nitrogen atoms.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-iodophenyl)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-iodophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can enhance its biological activity. It may also inhibit certain enzymes or interfere with cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(5-chloropyridine-2-yl)carbamothioyl]benzamide: Another thiourea derivative with similar structural features but different substituents.
N,N,N-(((1,3,5-triazine-2,4,6-triyl)tris(azanediyl))tris-(carbonothioyl))tris(2-chlorobenzamide): A compound with multiple thiourea groups and a triazine core.
Uniqueness
N-[2-chloro-5-(methylsulfanyl)benzoyl]-N'-(4-iodophenyl)thiourea is unique due to the presence of both chloro and iodo groups, which impart distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups also contributes to its broad range of applications in various scientific fields.
Properties
Molecular Formula |
C15H12ClIN2OS2 |
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Molecular Weight |
462.8g/mol |
IUPAC Name |
2-chloro-N-[(4-iodophenyl)carbamothioyl]-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C15H12ClIN2OS2/c1-22-11-6-7-13(16)12(8-11)14(20)19-15(21)18-10-4-2-9(17)3-5-10/h2-8H,1H3,(H2,18,19,20,21) |
InChI Key |
ZJGHFYTWBYWVKN-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)I |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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